4-Fluoro-2,6-bis(hydroxymethyl)phenol 4-Fluoro-2,6-bis(hydroxymethyl)phenol
Brand Name: Vulcanchem
CAS No.: 71643-58-8
VCID: VC2331767
InChI: InChI=1S/C8H9FO3/c9-7-1-5(3-10)8(12)6(2-7)4-11/h1-2,10-12H,3-4H2
SMILES: C1=C(C=C(C(=C1CO)O)CO)F
Molecular Formula: C8H9FO3
Molecular Weight: 172.15 g/mol

4-Fluoro-2,6-bis(hydroxymethyl)phenol

CAS No.: 71643-58-8

Cat. No.: VC2331767

Molecular Formula: C8H9FO3

Molecular Weight: 172.15 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-2,6-bis(hydroxymethyl)phenol - 71643-58-8

Specification

CAS No. 71643-58-8
Molecular Formula C8H9FO3
Molecular Weight 172.15 g/mol
IUPAC Name 4-fluoro-2,6-bis(hydroxymethyl)phenol
Standard InChI InChI=1S/C8H9FO3/c9-7-1-5(3-10)8(12)6(2-7)4-11/h1-2,10-12H,3-4H2
Standard InChI Key GETCNIWYTGPBMQ-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1CO)O)CO)F
Canonical SMILES C1=C(C=C(C(=C1CO)O)CO)F

Introduction

Basic Properties and Structural Characteristics

Identification and Nomenclature

4-Fluoro-2,6-bis(hydroxymethyl)phenol represents a substituted phenol derivative with specific functional groups that define its chemical behavior. The compound is registered in chemical databases with specific identifiers that facilitate its recognition and study in the scientific community.

Table 1: Identification Parameters of 4-Fluoro-2,6-bis(hydroxymethyl)phenol

ParameterValue
CAS Number71643-58-8
IUPAC Name4-fluoro-2,6-bis(hydroxymethyl)phenol
Molecular FormulaC₈H₉FO₃
Standard InChIInChI=1S/C8H9FO3/c9-7-1-5(3-10)8(12)6(2-7)4-11/h1-2,10-12H,3-4H2
Standard InChIKeyGETCNIWYTGPBMQ-UHFFFAOYSA-N
SMILESC1=C(C=C(C(=C1CO)O)CO)F

The compound has been registered with the CAS number 71643-58-8, which serves as its unique identifier in chemical databases and literature .

Physical Properties

The physical properties of 4-Fluoro-2,6-bis(hydroxymethyl)phenol are critical for understanding its behavior in various experimental conditions and potential applications.

Table 2: Physical Properties of 4-Fluoro-2,6-bis(hydroxymethyl)phenol

PropertyValueSource
Molecular Weight172.15 g/mol
Physical StateSolid
Melting Point137-139 °C
Boiling Point309.5 °C at 760 mmHg
Density1.438 g/cm³
Flash Point141 °C
LogP0.51590
pKa (predicted)9.91 ± 0.23
PSA60.69000
Index of Refraction1.601

These physical properties demonstrate that 4-Fluoro-2,6-bis(hydroxymethyl)phenol is a relatively high-melting solid with moderate lipophilicity as indicated by its LogP value .

Synthesis Methods

Primary Synthetic Route

The synthesis of 4-Fluoro-2,6-bis(hydroxymethyl)phenol has been documented in the literature with specific reaction conditions and reagents. The following method represents a well-established synthetic approach with documented high yield.

Table 3: Synthesis Protocol for 4-Fluoro-2,6-bis(hydroxymethyl)phenol

StageReagentsConditionsNotes
1p-Fluorophenol, potassium hydroxide, paraformaldehyde, water60°C, 32 hInitial hydroxymethylation reaction
2Dichloromethane, hydrochloric acidpH adjustment to 3Isolation of product
Final Yield85%

The detailed synthesis procedure involves first adding 120 g of potassium hydroxide and 800 mL of water to a reaction flask. Subsequently, 80.0 g of p-fluorophenol and 128 g of paraformaldehyde are added to this mixture. The reaction mixture is heated to 60°C and stirred for 32 hours. After cooling, dichloromethane is added, followed by water and hydrochloric acid to adjust the pH to 3. The mixture is then stirred, suction filtered, washed with water, and dried to yield 104 g of 4-Fluoro-2,6-bis(hydroxymethyl)phenol, representing an 85% yield .

This synthesis method demonstrates a straightforward approach to obtaining the compound through hydroxymethylation of p-fluorophenol using paraformaldehyde under basic conditions.

Chemical Reactivity and Behavior

Acidity Constants and Thermodynamic Parameters

The chemical behavior of 4-Fluoro-2,6-bis(hydroxymethyl)phenol, particularly its acidity, has been studied in different solvent systems. Research has investigated the acidity constants of 4-Fluoro-2,6-bis(hydroxymethyl)phenol alongside other phenol derivatives in methanol + water systems using potentiometric and spectrophotometric methods .

These studies revealed that 4-Fluoro-2,6-bis(hydroxymethyl)phenol exhibits three distinct acidity constants (Ka1, Ka2, and Ka3) corresponding to its three hydroxyl groups. The potentiometric method was able to determine all three acidity constants, while the spectrophotometric method could only determine the acidity constant of the phenolic hydroxyl group directly attached to the aromatic ring .

Oxidation Reactions

As a member of the 2,6-bis(hydroxymethyl)phenol class of compounds, 4-Fluoro-2,6-bis(hydroxymethyl)phenol can potentially undergo oxidation reactions. Related compounds in this class can be oxidized to form 2-hydroxyisophthalaldehydes using activated manganese(IV) oxide .

This oxidation process represents a facile and direct preparative method for converting 2,6-bis(hydroxymethyl)phenols to their corresponding aldehydes. The oxidation can be selective, allowing for either mono-oxidation or bis-oxidation depending on the reaction conditions, resulting in 2-hydroxy-3-hydroxymethyl benzaldehydes or 2-hydroxyisophthalaldehydes, respectively .

Comparison with Related Compounds

Structural Analogues

Understanding 4-Fluoro-2,6-bis(hydroxymethyl)phenol in context requires comparison with structurally similar compounds. Several analogues exist with different substituents at the 4-position or different structural frameworks.

Table 4: Comparison of 4-Fluoro-2,6-bis(hydroxymethyl)phenol with Structural Analogues

CompoundCAS NumberMolecular WeightNotable Differences
2,6-Bis(hydroxymethyl)phenol2937-59-9154.163 g/molNo fluorine at position 4
4-Bromo-2,6-bis(hydroxymethyl)phenol6296-63-5233.07 g/molBromine instead of fluorine
4-tert-Butyl-2,6-bis(hydroxymethyl)phenol2203-14-7210.27 g/moltert-Butyl group instead of fluorine
4-Fluoro-2-(hydroxymethyl)phenol2357-33-7142.13 g/molOnly one hydroxymethyl group

The non-fluorinated parent compound, 2,6-Bis(hydroxymethyl)phenol, has different physicochemical properties compared to the fluorinated derivative. It has a lower molecular weight of 154.163 g/mol, a density of approximately 1.3 g/cm³, and a higher boiling point of 335.5°C at 760 mmHg .

The presence of different substituents at the para position significantly influences the compound's properties. For example, 4-Bromo-2,6-bis(hydroxymethyl)phenol has a considerably higher molecular weight due to the bromine atom , while 4-tert-Butyl-2,6-bis(hydroxymethyl)phenol features a bulky tert-butyl group that affects its steric properties and solubility .

Research Applications and Significance

Comparative Studies

Research has demonstrated that phenol derivatives with different substituents at the 4-position, including 4-methyl-2,6-bis(hydroxymethyl)phenol, 4-fluoro-2,6-bis(hydroxymethyl)phenol, 4-chloro-2,6-bis(hydroxymethyl)phenol, and 4-bromo-2,6-bis(hydroxymethyl)phenol, exhibit varying acidity constants and thermodynamic behaviors in different solvent systems .

These comparative studies enhance our understanding of how electronic effects influence the acidity of phenolic compounds, providing valuable insights for designing compounds with specific acid-base properties for various applications.

ParameterDetails
Typical Purity99%+ HPLC
Minimum Order1KG
Supply CapabilityMonthly supply of 1 ton
HS Code2906299090

According to commercial sources, the compound is available at purities exceeding 99% as determined by HPLC analysis. Supply capabilities indicate that it can be produced at scales suitable for both research and potential industrial applications .

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